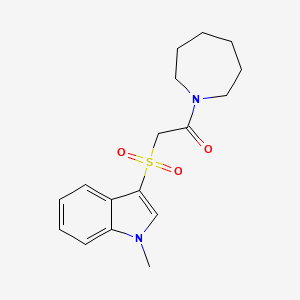
1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(azepan-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone, also known as XAV939, is a small molecule inhibitor that has been widely used in scientific research. It was first identified in a high-throughput screen for compounds that inhibit the Wnt/β-catenin signaling pathway, which is involved in many cellular processes, including embryonic development, tissue homeostasis, and cancer progression.
Applications De Recherche Scientifique
Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups
Research describes the synthesis of 1,4-diazepines via sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups. This process involves an operationally simple thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines under mild conditions (Heo et al., 2020).
Phosphine-Catalyzed α-Umpolung-Aldol Reaction
A novel phosphine-catalyzed intermolecular cyclization methodology has been developed for constructing benzo[b]azepin-3-ones. This process demonstrates an unusual annulation through a phosphine-catalyzed α-umpolung addition, followed by an aldol reaction, providing a pathway to synthesize the core structure of 3-amino-[a]benzazepin-2-one-1-alkanoic acids (Zhang et al., 2019).
Enantioselective Synthesis of Polycyclic Indole Derivatives
An asymmetric aza-Morita–Baylis–Hillman reaction between indole-derived sulfonyl imines has been developed, leading to polycyclic indoles such as dihydropyrido[1,2-a]indole and dihydropyrazino[1,2-a]indole skeletons. This synthesis provides adducts in good yields and enantiomeric excess values, showcasing the utility of sulfonyl groups in enantioselective synthesis (Gao et al., 2015).
Azepanium Ionic Liquids
Research on azepane has led to the synthesis of a new family of room temperature ionic liquids. These transformations offer a way to mitigate the disposal issue of azepane, a coproduct in the polyamide industry, by converting it into useful tertiary amines and subsequently into quaternary azepanium salts. The study also explores the properties of these ionic liquids, such as density, viscosity, conductivity, and their wide electrochemical windows, highlighting their potential as alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Synthesis of Azepino Fused Diindoles
A domino synthesis approach has been developed for azepino fused diindoles from isatin tethered N-sulfonyl-1,2,3-triazoles and indoles. This process involves denitrogenative aza-vinyl rhodium carbene formation, leading to a series of reactions culminating in the production of azepino fused diindoles with broad substrate scope (Kahar et al., 2020).
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(1-methylindol-3-yl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-18-12-16(14-8-4-5-9-15(14)18)23(21,22)13-17(20)19-10-6-2-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETGFEVQZHBBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


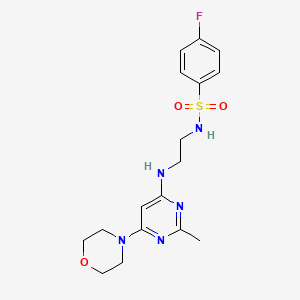
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2435469.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435470.png)
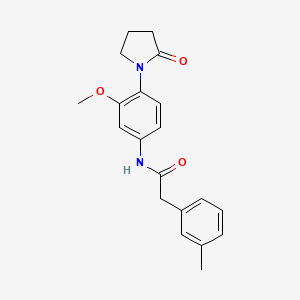
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2435476.png)

![6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435481.png)
![ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2435482.png)
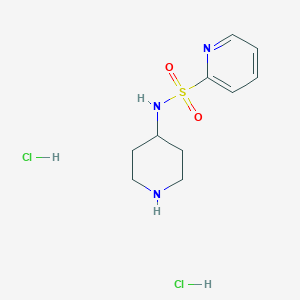
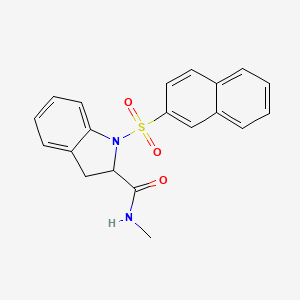
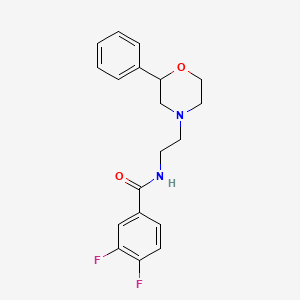
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide](/img/structure/B2435487.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2435488.png)